PD166326 - 185039-91-2

PD166326

Catalog Number: EVT-287449
CAS Number: 185039-91-2
Molecular Formula: C21H16Cl2N4O2
Molecular Weight: 427.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD 166326 is a pyridopyrimidine-type inhibitor of receptor tyrosine kinases that inhibits c-abl (IC50 = 8 nM) and Bcr/Abl-dependent cell growth (IC50 = 0.4 nM). In addition to targeting a select group of receptor tyrosine kinases, PD 166326 also potently inhibits c-src (IC50 = 6 nM). Orally administered PD 166326 is well tolerated and effectively blocks Bcr/Abl kinase activity in vivo. Moreover, PD 166326 affects a distinct set of kinases from those targeted by imatinib mesylate (STI571) and can reduce the growth of some imatinib-resistant cells both in vitro and in vivo in animal models of chronic myelogenous leukemia.
PD166326 is one of the most potent members of the pyridopyrimidine class of protein tyrosine kinase inhibitors. In mice with the CML-like disease, PD166326 rapidly inhibited Bcr/Abl kinase activity after a single oral dose and demonstrated marked antileukemic activity in vivo. In vivo, PD166326 was also superior to imatinib mesylate in inhibiting the constitutive tyrosine phosphorylation of numerous leukemia-cell proteins, including the src family member Lyn. PD166326 also prolonged the survival of mice with imatinib mesylate-resistant CML induced by the Bcr/Abl mutants P210/H396P and P210/M351T.

2-amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine

  • Compound Description: This compound served as a starting point in a study focused on inhibiting platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases []. While it exhibited inhibitory activity against these targets, subsequent modifications aimed to enhance its potency and selectivity.
  • Relevance: This compound shares the core pyrido[2,3-d]pyrimidine structure with 6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one. The key difference lies in the substitution at the 2-position, where the related compound features a primary amino group instead of the [3-(hydroxymethyl)phenyl]amino group present in the main compound. This structural similarity makes it a relevant point of comparison for understanding the impact of different substituents on biological activity [].

2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one (PF-04691502)

  • Compound Description: PF-04691502 is a potent and selective dual inhibitor of PI3K and mTOR, discovered through structure-based drug design and optimization for improved ADMET properties [, ]. It demonstrated promising in vitro and in vivo efficacy in preclinical studies and is currently undergoing clinical evaluation for cancer treatment.
  • Relevance: This compound, while possessing a similar pyrido[2,3-d]pyrimidine core as 6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one, showcases significant structural variations. Notably, PF-04691502 features a 6-methoxypyridin-3-yl group at the 6-position and a trans-4-(2-hydroxyethoxy)cyclohexyl substituent at the 8-position. These modifications highlight how the core scaffold can be tailored for interaction with different kinase targets. The research surrounding PF-04691502 emphasizes the importance of optimizing not only potency but also ADMET characteristics, offering valuable insights for further development of related compounds [, ].

6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Compound 12)

  • Compound Description: Identified as a potential non-hormonal contraceptive, Compound 12 exhibited selective inhibition of WEE2 kinase, a key regulator of meiosis []. It displayed preferential activity in inhibiting oocyte fertilization in vitro while showing limited impact on somatic cell proliferation, indicating potential for targeted disruption of meiosis.
  • Relevance: Both Compound 12 and 6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one belong to the 6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one class of compounds, sharing the same core structure []. The key distinction lies in the substituent at the 2-position, where Compound 12 features a (4-morpholinophenyl)amino group. This comparison highlights how subtle changes within this chemical class can lead to significant shifts in target selectivity and potential therapeutic applications.

6-(2,6-dichlorophenyl)-2-((4-(2-(diethylamino)ethoxy)phenyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Compound 2)

  • Compound Description: Similar to Compound 12, Compound 2 emerged as a potential candidate for non-hormonal contraception due to its selective inhibition of WEE2 kinase and disruption of meiosis []. Its in vitro profile suggests a promising strategy for targeted fertility control.
  • Relevance: Sharing the 6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one core with 6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one, Compound 2 differs in the substituent at the 2-position, featuring a (4-(2-(diethylamino)ethoxy)phenyl)amino group instead []. This variation underscores the importance of the 2-position substituent in influencing the compound's target selectivity and pharmacological activity within this structural class.

3-((6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid (Compound 16)

  • Compound Description: Compound 16 emerged as another promising candidate in the search for selective WEE2 inhibitors for non-hormonal contraception []. Its identification further emphasizes the potential of targeting WEE2 for fertility control and the structural diversity within this class of inhibitors.
  • Relevance: Belonging to the same 6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one family as 6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one, Compound 16 features a 3-carboxyphenyl group connected to the 2-position amino group []. This structural comparison highlights how different substituents at the 2-position can impact the biological activity and potential applications of compounds within this specific structural class.
Synthesis Analysis

Methods and Technical Details

The synthesis of PD166326 involves several key steps, primarily utilizing palladium-catalyzed reactions. The compound is derived from a series of chemical transformations that include:

  1. Initial Reaction: The starting materials undergo a coupling reaction facilitated by palladium catalysts, leading to the formation of the core structure of PD166326.
  2. Purification: Following synthesis, the compound is purified through techniques such as chromatography to isolate the desired product from by-products and unreacted materials.
  3. Characterization: The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

PD166326 exhibits a complex molecular structure characterized by a pyrido[2,3-d]pyrimidine core. The specific molecular formula is C18H18N4C_{18}H_{18}N_{4}, indicating the presence of nitrogen atoms that are crucial for its activity as a kinase inhibitor.

  • Molecular Weight: Approximately 298.36 g/mol.
  • 3D Structure: The compound's three-dimensional conformation allows it to effectively bind to the ATP-binding site of tyrosine kinases, particularly Bcr-Abl.

The structural details can be visualized through computational modeling techniques, which help in understanding the interactions between PD166326 and its target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

PD166326 primarily acts through competitive inhibition of the Bcr-Abl tyrosine kinase activity. Key reactions include:

  1. Inhibition of Phosphorylation: PD166326 competes with ATP for binding to the active site of Bcr-Abl, thus preventing substrate phosphorylation, which is essential for signal transduction in cancer cells.
  2. Cell Proliferation Assays: In vitro studies have shown that PD166326 inhibits cell proliferation in various cancer cell lines with IC50 values ranging from 2 to 35 nM, signifying its potent inhibitory effects .

These reactions highlight the compound's potential as an effective therapeutic agent against cancers associated with aberrant tyrosine kinase signaling.

Mechanism of Action

Process and Data

The mechanism by which PD166326 exerts its effects involves:

  • Competitive Inhibition: By binding to the ATP-binding site on Bcr-Abl, PD166326 prevents ATP from phosphorylating target substrates, thereby disrupting downstream signaling pathways that promote cell survival and proliferation.
  • Selectivity: PD166326 shows selectivity for Bcr-Abl over other kinases, which minimizes off-target effects and enhances therapeutic efficacy .

This mechanism has been validated through various biochemical assays demonstrating reduced phosphorylation levels in treated cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: PD166326 has limited water solubility but can be dissolved in dimethyl sulfoxide before administration.
  • Stability: The compound remains stable under physiological conditions, which is essential for its effectiveness in vivo.
  • Half-Life: Studies indicate that PD166326 has a half-life suitable for therapeutic use, allowing for effective dosing regimens .

These properties are crucial for determining the appropriate formulation and delivery methods in clinical settings.

Applications

Scientific Uses

PD166326 has several notable applications in scientific research:

  1. Cancer Research: It serves as a model compound for studying tyrosine kinase inhibition and developing new therapies for CML and other malignancies associated with Bcr-Abl.
  2. Drug Development: Its synthesis and characterization provide insights into designing more potent inhibitors with improved pharmacological profiles.
  3. Mechanistic Studies: Researchers utilize PD166326 to explore the biochemical pathways affected by tyrosine kinases, contributing to a broader understanding of cancer biology .

Properties

CAS Number

185039-91-2

Product Name

PD166326

IUPAC Name

6-(2,6-dichlorophenyl)-2-[3-(hydroxymethyl)anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3 g/mol

InChI

InChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26)

InChI Key

ZIQFYVPVJZEOFS-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO

Solubility

Soluble in DMSO

Synonyms

PD166326; PD166326; PD 166326.

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.